![molecular formula C12H14BrNO3 B1273249 2-[(2-bromophenyl)formamido]-3-methylbutanoic acid CAS No. 5237-27-4](/img/structure/B1273249.png)
2-[(2-bromophenyl)formamido]-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-bromophenyl)formamido]-3-methylbutanoic acid is an organic compound that features a brominated benzoyl group attached to an amino acid derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-bromophenyl)formamido]-3-methylbutanoic acid typically involves the reaction of 2-bromobenzoyl chloride with an appropriate amino acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-bromophenyl)formamido]-3-methylbutanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products include azides or thiols depending on the nucleophile used.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or amines.
Aplicaciones Científicas De Investigación
2-[(2-bromophenyl)formamido]-3-methylbutanoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[(2-bromophenyl)formamido]-3-methylbutanoic acid involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to its targets. The amide group can form hydrogen bonds, further stabilizing the interaction with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromobenzoyl chloride
- 2-Bromobenzyl alcohol
- 2-Bromobenzoic acid
Uniqueness
2-[(2-bromophenyl)formamido]-3-methylbutanoic acid is unique due to its combination of a brominated benzoyl group and an amino acid derivative. This structure imparts specific chemical properties that make it suitable for various applications, distinguishing it from other similar compounds .
Propiedades
Número CAS |
5237-27-4 |
|---|---|
Fórmula molecular |
C12H14BrNO3 |
Peso molecular |
300.15 g/mol |
Nombre IUPAC |
2-[(2-bromobenzoyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C12H14BrNO3/c1-7(2)10(12(16)17)14-11(15)8-5-3-4-6-9(8)13/h3-7,10H,1-2H3,(H,14,15)(H,16,17) |
Clave InChI |
NUBVVMYRSWGRBI-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC=CC=C1Br |
SMILES canónico |
CC(C)C(C(=O)O)NC(=O)C1=CC=CC=C1Br |
Secuencia |
V |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


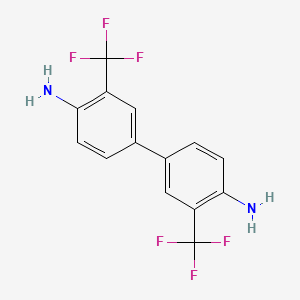
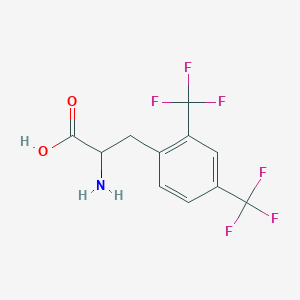
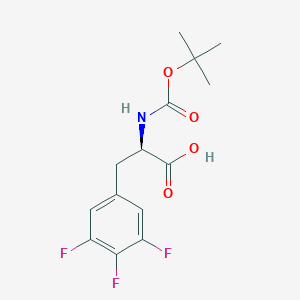
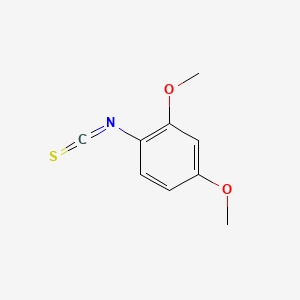
![3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid](/img/structure/B1273173.png)
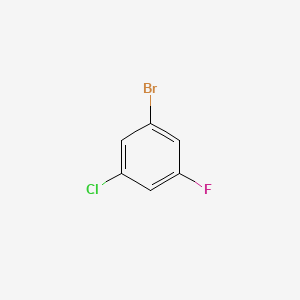
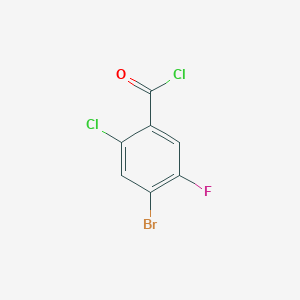



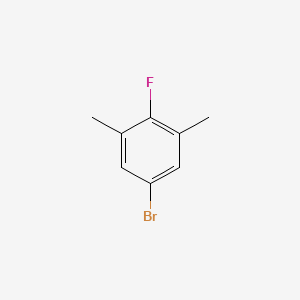
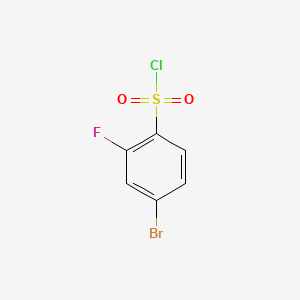

![5-Chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione](/img/structure/B1273191.png)
